molecular formula C32H32N2O6 B613378 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid CAS No. 197632-75-0

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid

Cat. No. B613378
M. Wt: 540.62
InChI Key: YMZUDCKQUKFBIR-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid” is a compound with the empirical formula C20H21NO5 and a molecular weight of 355.381. It is a solid compound1.



Synthesis Analysis

The synthesis of similar compounds has been reported using the Arndt-Eistert protocol starting from commercially available N- { [ (9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids leading to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield2.



Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: COCC [C@@H] (C (O)=O)NC (OCC1C2=CC=CC=C2C3=CC=CC=C13)=O1.



Chemical Reactions Analysis

There is no specific information available about the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a solid1. More detailed physical and chemical properties are not available in the current resources.


Scientific Research Applications

Enantioselective Synthesis and Neuroexcitant Analogues

The compound has been utilized in the enantioselective synthesis of neuroexcitant analogues, showcasing its importance in the development of compounds with potential neurological activity. An example is the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. This synthesis demonstrates the utility of such compounds in creating enantiomerically pure derivatives, essential for research in neuropharmacology (Pajouhesh et al., 2000).

Structural and Supramolecular Studies

In structural chemistry, derivatives of this compound have been determined to illustrate the diastereoselectivity of chemical reactions involving α-diazoesters and isatin imines. This has implications for understanding molecular conformation and interaction, which is critical in the design of molecules with desired properties and activities (Ravikumar et al., 2015).

Role in Peptide Based Drug Discovery

Its application extends to peptide-based drug discovery, where differentially protected azatryptophan derivatives have been synthesized for potential use in therapeutic development. These derivatives are essential for creating peptides with specific biological activities, underscoring the compound's role in advancing drug discovery efforts (Nimje et al., 2020).

Material Science and Nanotechnology

Furthermore, the self-assembly properties of variants of this compound have been investigated, revealing their potential in material science and nanotechnology. Controlled morphological changes in self-assembled structures suggest applications in designing novel materials and nanostructures for diverse technological applications (Kshtriya et al., 2021).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity1.


Future Directions

There is no specific information available about the future directions of this compound.


Please note that this analysis is based on the available resources and there might be more recent studies or data related to this compound that are not included in this analysis.


properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2O6/c1-32(2,3)40-31(38)34-18-20(21-11-9-10-16-27(21)34)17-28(29(35)36)33(4)30(37)39-19-26-24-14-7-5-12-22(24)23-13-6-8-15-25(23)26/h5-16,18,26,28H,17,19H2,1-4H3,(H,35,36)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZUDCKQUKFBIR-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid

CAS RN

197632-75-0
Record name Fmoc-metrp(boc)-OH
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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